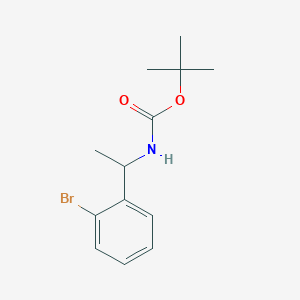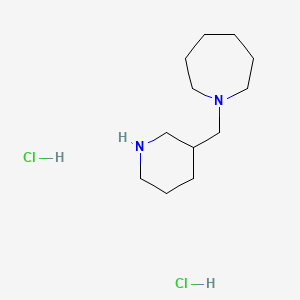
N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-YL)propanamide hydrochloride
Übersicht
Beschreibung
N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-YL)propanamide hydrochloride, or NEPH, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a derivative of phthalazinone and is a protonated amide of 2-aminoethyl-3-hydroxypropanamide. NEPH has been used in a wide range of research applications due to its unique properties, including its ability to act as an inhibitor of protein tyrosine phosphatase (PTP) and its ability to act as an agonist of the metabotropic glutamate receptor (mGluR).
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential of Phthalazine Derivatives
Phthalazine derivatives, including N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-yl)propanamide hydrochloride, have been recognized for their versatile pharmacological activities. A systematic review by Sangshetti et al. (2019) highlights the significant interest in phthalazine scaffolds within medicinal chemistry due to their broad pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial effects. This review emphasizes the phthalazine scaffold as a potent component in drug discovery, underscoring its importance in the synthesis of novel drugs with diverse pharmacological actions (Sangshetti et al., 2019).
Synthetic Routes and Chemical Studies
Understanding the synthetic routes for phthalazine derivatives is crucial for developing new molecules with desired pharmacological responses. Singh and Kumar (2019) provide an overview of different synthetic methods used for creating substituted phthalazine derivatives. These derivatives serve as building blocks in medicinal chemistry, leading to the development of new molecules with significant therapeutic potential (Singh & Kumar, 2019).
Neuroprotective Applications
Another area of interest is the neuroprotective potential of compounds related to N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-yl)propanamide hydrochloride. Abdoulaye and Guo (2016) review the neuroprotective effects of 3-N-Butylphthalide (NBP), a compound derived from celery seeds, demonstrating its significant impact on ischemic stroke outcomes and various neurological disorders. NBP's multi-targeted action, from mitigating oxidative stress to protecting mitochondrial function, highlights the broader therapeutic applications of phthalazine derivatives in neurological conditions (Abdoulaye & Guo, 2016).
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-3-(4-oxo-3H-phthalazin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c14-7-8-15-12(18)6-5-11-9-3-1-2-4-10(9)13(19)17-16-11;/h1-4H,5-8,14H2,(H,15,18)(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEULELPANDMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CCC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-YL)propanamide hydrochloride | |
CAS RN |
1185303-49-4 | |
| Record name | 1-Phthalazinepropanamide, N-(2-aminoethyl)-3,4-dihydro-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-Hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395099.png)







![5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395114.png)
![4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1395115.png)


![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)
![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)